molecular formula C10H11F3N2O3 B13565026 2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid

2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid

Cat. No.: B13565026
M. Wt: 264.20 g/mol
InChI Key: ILRGCRBGXJYRKJ-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid is a compound that combines the structural features of azetidine and pyridine with the trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyridine under specific conditions. One common method includes the use of potassium carbonate in N-methyl-2-pyrrolidone (NMP) or sodium hydride in dimethylformamide (DMF) to facilitate the cyclization process . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in NMP.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce azetidine derivatives with reduced functional groups.

Scientific Research Applications

2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-3-yl)pyridine; bis(trifluoroacetic acid): This compound shares structural similarities but differs in the number of trifluoroacetic acid moieties.

    2-(azetidin-3-yl)pyridine: Lacks the trifluoroacetic acid component, resulting in different chemical properties and reactivity.

Uniqueness

2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid is unique due to the presence of both azetidine and pyridine rings, along with the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11F3N2O3

Molecular Weight

264.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H10N2O.C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7)

InChI Key

ILRGCRBGXJYRKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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